2-(4-Fluorophenyl)naphthalene
Description
2-(4-Fluorophenyl)naphthalene (C₁₆H₁₁F) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with a 4-fluorophenyl group at the 2-position.
Synthesis and Structural Features: The compound is synthesized via palladium or platinum-catalyzed C–H arylation. For example, using Na₂PtCl₄·H₂O as a catalyst with tetrabutylammonium triflate and naphthalene, this compound is obtained as a white solid (m.p. 91–92°C) with a molecular weight of 222.26 g/mol . The fluorine atom’s electronegativity introduces electron-withdrawing effects, altering the electron density of the naphthalene system compared to non-fluorinated analogs.
Properties
CAS No. |
28396-55-6 |
|---|---|
Molecular Formula |
C16H11F |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
InChI Key |
NEDUMIIWPOQJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at the 2-position of naphthalene significantly impacts physicochemical behavior:
| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)naphthalene | Fluorine | Electron-withdrawing | 222.26 | 91–92 |
| 2-(4-Methoxyphenyl)naphthalene | Methoxy (-OCH₃) | Electron-donating | 234.29 | Not reported |
| 2-(4-Bromophenyl)naphthalene | Bromine | Weakly deactivating | 283.17 | Not reported |
| 2-(2-Methylphenyl)naphthalene | Methyl (-CH₃) | Electron-donating | 218.29 | 91–92 |
- Fluorine vs.
- Fluorine vs. Bromine : Bromine’s larger atomic size introduces steric hindrance, while fluorine’s smaller size allows closer packing in crystal structures .
Structural and Crystallographic Comparisons
- Crystal Packing : In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene (a structurally related compound), fluorine substituents contribute to dihedral angles of 51.86–87.02° between the naphthalene core and aryl rings, influencing intramolecular hydrogen bonding (O–H⋯O) and centrosymmetric dimer formation . In contrast, this compound lacks hydroxyl groups, leading to simpler intermolecular interactions dominated by van der Waals forces.
- Hydrogen Bonding : Methoxy or hydroxy substituents (e.g., in acenaphthene derivatives) promote hydrogen-bonded networks, whereas this compound relies on weaker C–H⋯F interactions .
Toxicological and Environmental Considerations
Research Findings and Key Insights
- Synthetic Optimization : Platinum catalysts outperform palladium in C–H arylation of naphthalene, achieving higher yields for fluorophenyl derivatives .
- Electron Density Modulation : Fluorine’s electron-withdrawing effect red-shifts UV-Vis absorption maxima by ~10 nm compared to methoxy-substituted naphthalenes, suggesting applications in optoelectronics .
- Crystallographic Trends : Bulky substituents (e.g., bromine) reduce molecular symmetry, complicating crystal packing, while fluorine’s compact size enables dense, stable lattices .
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